molecular formula C8H14N4S B13505572 (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine

(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine

Cat. No.: B13505572
M. Wt: 198.29 g/mol
InChI Key: BLBBLJOYLIRZDN-UHFFFAOYSA-N
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Description

(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring attached to a piperidine moiety, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine typically involves the reaction of 1,3,4-thiadiazole with piperidine derivatives. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the methanamine group through reductive amination or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit glutaminase 1, an enzyme involved in glutamine metabolism, which is crucial for the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)methanamine is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit key enzymes and receptors makes it a valuable candidate for drug development and other scientific research applications.

Biological Activity

The compound (1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)methanamine is a novel derivative featuring a piperidine ring and a 1,3,4-thiadiazole moiety. This structural combination has garnered interest due to the diverse biological activities exhibited by thiadiazole derivatives. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Biological Activity Spectrum

Compounds containing the 1,3,4-thiadiazole scaffold are known for their wide range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antimicrobial properties against various bacterial strains and fungi. For instance, a study demonstrated that synthesized thiadiazole-piperidine compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Recent research indicates that 1,3,4-thiadiazole derivatives can inhibit cancer cell proliferation. For example, certain compounds within this class have shown cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as low as 0.2 µM . The mechanism often involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases .
  • Anti-inflammatory Effects : Thiadiazole compounds have also been studied for their anti-inflammatory potential. They can inhibit pro-inflammatory mediators in macrophages, suggesting a role in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Some thiadiazole derivatives act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit carbonic anhydrase or other critical enzymes linked to tumor growth and inflammation .
  • Receptor Modulation : Compounds with similar structures have been identified as antagonists for histamine H3 receptors, indicating potential applications in metabolic disorders such as type 2 diabetes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of piperidine-based thiadiazoles and evaluated their anticancer activity against various cell lines. The most potent compounds showed selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Screening : In vitro tests revealed that certain thiadiazole-piperidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring enhanced antimicrobial potency .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor growth and managing inflammation. Results demonstrated promising reductions in tumor size in treated groups compared to controls .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Type Cell Line/Organism IC50 Value Reference
AntibacterialE. coli12 µg/mL
AnticancerMCF-70.28 µg/mL
Anti-inflammatoryRAW264.7N/A
AntidiabeticSTZ-induced diabetic miceN/A

Properties

Molecular Formula

C8H14N4S

Molecular Weight

198.29 g/mol

IUPAC Name

[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C8H14N4S/c9-5-7-1-3-12(4-2-7)8-11-10-6-13-8/h6-7H,1-5,9H2

InChI Key

BLBBLJOYLIRZDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NN=CS2

Origin of Product

United States

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